molecular formula C20H22N2O5 B5500198 N-[2-(2-furoylamino)-3-phenylacryloyl]leucine

N-[2-(2-furoylamino)-3-phenylacryloyl]leucine

Cat. No. B5500198
M. Wt: 370.4 g/mol
InChI Key: RZEPHDIOWHZEQV-NTCAYCPXSA-N
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Description

Amino acid derivatives are crucial in various fields, including pharmaceuticals, biopolymers, and material science. Their study involves understanding their synthesis, molecular structure, reactivity, and physical and chemical properties. While "N-[2-(2-furoylamino)-3-phenylacryloyl]leucine" is a specific derivative not directly covered in the literature, insights can be drawn from related compounds.

Synthesis Analysis

Amino acid derivatives are synthesized through various methods, including direct condensation, radical polymerization, and enzymatic resolution. Techniques like reactive copolymerization and the use of specific reagents or catalysts are employed to achieve desired structural features and functionalities (Yang, 1979), (Kopeček, 1977).

Molecular Structure Analysis

Structural characterization of amino acid derivatives is typically performed using NMR spectroscopy and X-ray crystallography. These techniques help establish the conformation and configuration of the molecules, which are critical for their reactivity and properties (Aguilar-Castro et al., 2003).

Chemical Reactions and Properties

Amino acid derivatives undergo a variety of chemical reactions, including aminolysis, polymeranalogous reactions, and photocatalytic transformations. These reactions can modify the chemical structure and enhance the material's functionality (Chakraborty et al., 2004).

Physical Properties Analysis

The physical properties of amino acid derivatives, such as solubility, thermal stability, and optical activity, are influenced by their molecular structure. Polymers derived from amino acids show significant variation in these properties, which can be tailored for specific applications (Bag et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity towards specific reagents, polymerization behavior, and the ability to form hydrogen bonds or complex with other molecules, are essential for the application of amino acid derivatives in material science and biotechnology (Mallakpour & Dinari, 2009).

Scientific Research Applications

Synthesis and Applications in Peptide Chemistry

  • Synthesis Techniques : Research by Wang and Phanstiel (2000) in "The Journal of Organic Chemistry" focused on developing methods for synthesizing N-(hydroxy)amide-containing pseudopeptides, which are relevant for studying compounds like N-[2-(2-furoylamino)-3-phenylacryloyl]leucine (Wang & Phanstiel, 2000).

Role in Protein Metabolism and Muscle Synthesis

  • Leucine and Muscle Protein Synthesis : A study in "The American Journal of Clinical Nutrition" by Churchward-Venne et al. (2014) highlighted the role of leucine in enhancing myofibrillar protein synthesis in young men, indicating the importance of leucine derivatives in muscle metabolism (Churchward-Venne et al., 2014).

Leucine in Cancer Research

  • Leucine Catabolism in Brain Cancer : Gondáš et al. (2022) investigated the capability of brain cancer cells to catabolize leucine, emphasizing the metabolic role of leucine and its derivatives in cancer cells (Gondáš et al., 2022).

Leucine in Diabetes and Insulin Regulation

  • Leucine and Insulin Secretion : Yang et al. (2010) discussed how leucine metabolism affects insulin secretion in pancreatic beta cells, underlining the broader physiological implications of leucine derivatives (Yang et al., 2010).

Advanced Applications in Analytical Chemistry

  • Peptide-Bond Formation Research : Watanabe et al. (2007) in "Nature" explored the mechanism of peptide-bond formation involving leucyl-tRNA, which has implications for understanding the role of leucine derivatives in protein synthesis (Watanabe et al., 2007).

properties

IUPAC Name

2-[[(E)-2-(furan-2-carbonylamino)-3-phenylprop-2-enoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-13(2)11-16(20(25)26)22-18(23)15(12-14-7-4-3-5-8-14)21-19(24)17-9-6-10-27-17/h3-10,12-13,16H,11H2,1-2H3,(H,21,24)(H,22,23)(H,25,26)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEPHDIOWHZEQV-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(C(=O)O)NC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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